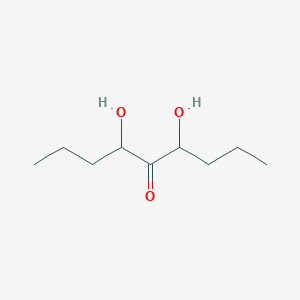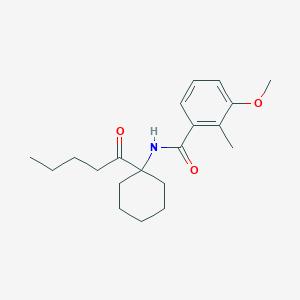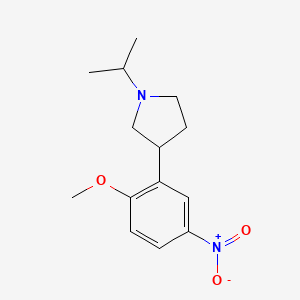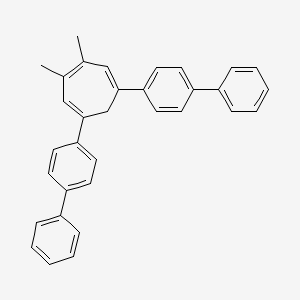
3,3'-(Dodecane-1,12-diyl)di(1,2,4-oxadiazole-5-carbonitrile)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-(Dodecane-1,12-diyl)di(1,2,4-oxadiazole-5-carbonitrile) is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Dodecane-1,12-diyl)di(1,2,4-oxadiazole-5-carbonitrile) typically involves the reaction of dodecanedioic acid with appropriate reagents to form the oxadiazole ring. One common method involves the use of thionyl chloride to convert the dodecanedioic acid into the corresponding acyl chloride, which then reacts with amidoxime to form the oxadiazole ring . The reaction conditions often include refluxing in a suitable solvent such as tetrahydrofuran (THF) or ethanol.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of scaling up laboratory synthesis to industrial production would apply, including optimization of reaction conditions, purification processes, and ensuring the safety and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3,3’-(Dodecane-1,12-diyl)di(1,2,4-oxadiazole-5-carbonitrile) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxadiazole derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction can produce amine derivatives.
Scientific Research Applications
3,3’-(Dodecane-1,12-diyl)di(1,2,4-oxadiazole-5-carbonitrile) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Medicine: Research is ongoing into its potential use as an antimicrobial or anticancer agent.
Mechanism of Action
The mechanism of action of 3,3’-(Dodecane-1,12-diyl)di(1,2,4-oxadiazole-5-carbonitrile) involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with biological molecules through hydrogen bonding and other non-covalent interactions, potentially disrupting the function of enzymes or other proteins. The nitrile group can also participate in chemical reactions that modify the activity of biological targets .
Comparison with Similar Compounds
Similar Compounds
3,3’-Bi(1,2,4-oxadiazole)-5,5’-diylbis(methylene)dinitrate: This compound is used as an energetic material and has similar structural features but different functional groups.
3,3’-(Dodecane-1,12-diyl)di(1,2,4-oxadiazol-5-amine): This compound has an amine group instead of a nitrile group, leading to different chemical properties and applications.
Uniqueness
3,3’-(Dodecane-1,12-diyl)di(1,2,4-oxadiazole-5-carbonitrile) is unique due to its combination of a long aliphatic chain and the oxadiazole ring with a nitrile group. This structure provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications in different fields .
Properties
CAS No. |
648440-98-6 |
|---|---|
Molecular Formula |
C18H24N6O2 |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
3-[12-(5-cyano-1,2,4-oxadiazol-3-yl)dodecyl]-1,2,4-oxadiazole-5-carbonitrile |
InChI |
InChI=1S/C18H24N6O2/c19-13-17-21-15(23-25-17)11-9-7-5-3-1-2-4-6-8-10-12-16-22-18(14-20)26-24-16/h1-12H2 |
InChI Key |
YNOIHXJOCAUKLM-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCCC1=NOC(=N1)C#N)CCCCCC2=NOC(=N2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Hydrazinyl-4-methyl-11H-indolo[3,2-c]quinoline](/img/structure/B12609390.png)
![Ethyl 3-{[(4-iodophenyl)methyl]amino}butanoate](/img/structure/B12609396.png)
![Carbamic acid, N-[4-[1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-thienyl]-, 1,1-dimethylethyl ester](/img/structure/B12609398.png)

![4-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}thiomorpholin-3-one](/img/structure/B12609411.png)


![6-[(2-nitrophenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12609430.png)


![2-Butanone, 4-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)](/img/structure/B12609437.png)
![4-[(2,5-Dimethylphenyl)methoxy]piperidine;2,2,2-trifluoroacetic acid](/img/structure/B12609461.png)
![6-[2-(1,2-Oxazol-5-yl)ethenyl]-1,2,3,4-tetrahydropyridine](/img/structure/B12609463.png)

